molecular formula C4H5N3S B145314 2-Thiocytosine CAS No. 139424-17-2

2-Thiocytosine

Cat. No.: B145314
CAS No.: 139424-17-2
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
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Description

2-Thiocytosine is a sulfur-containing analog of cytosine, a nucleobase found in DNA and RNA. It is structurally similar to cytosine but with a sulfur atom replacing the oxygen atom at the 2-position. This modification imparts unique chemical and biological properties to this compound, making it an important compound in various scientific research fields .

Scientific Research Applications

2-Thiocytosine has several applications in scientific research:

Safety and Hazards

When handling 2-Thiocytosine, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research on 2-Thiocytosine could focus on further understanding its photochemical properties and its potential use as an antileukemic and anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocytosine can be synthesized through the reaction of thiourea with cyanoacetaldehyde. The reaction typically involves heating the reactants in an aqueous solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thiocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

    2-Thiocytosine vs. Cytosine: this compound has a sulfur atom instead of an oxygen atom, which significantly alters its chemical properties and biological activity.

    This compound vs. 2-Thiouracil: Both compounds contain sulfur, but this compound is a cytosine analog, while 2-thiouracil is a uracil analog. This difference affects their incorporation into nucleic acids and their subsequent biological effects.

    This compound vs. 2-Mercaptopyrimidine: this compound has an amino group at the 4-position, while 2-mercaptopyrimidine does not.

This compound’s unique properties make it a valuable compound for research and potential therapeutic applications. Its ability to disrupt nucleic acid processes and its incorporation into various biochemical pathways highlight its significance in both fundamental and applied sciences.

Properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

333-49-3
Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 4-aminopyrimidine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Thiocytosine?

A1: this compound has the molecular formula C4H5N3S and a molecular weight of 127.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. These include:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon atoms in the molecule, including their chemical shifts and coupling constants. [, ]
  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and structural features. [, ]
  • UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule, providing insights into its absorption and emission properties. This technique is particularly useful for studying the effects of different solvents on the molecule's electronic structure (solvatochromism). [, ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []
  • Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: Employed to study the formation and properties of radicals generated from this compound upon exposure to radiation. [, ]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. [] Research indicates it undergoes hydrolysis reactions, particularly under acidic conditions.

Q4: How does this compound interact with metal ions?

A4: this compound exhibits a strong affinity for silver ions (Ag+), forming stable complexes. This property has been investigated for potential applications in selective silver extraction and antibacterial agents. [, , ] Studies have also explored its interactions with gold compounds, leading to the synthesis of novel gold(I) thiolate complexes with potential bactericidal activity. []

Q5: How has computational chemistry been used to study this compound?

A5: Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in:

  • Tautomerism: Predicting the relative stability of different tautomeric forms of this compound in both gas and aqueous phases. [, ]
  • Solvent Effects: Investigating the influence of different solvents on the electronic structure and spectroscopic properties of this compound. [, ]
  • Radical Formation: Characterizing the electronic structure and properties of radicals formed from this compound upon exposure to radiation. []
  • Reaction Mechanisms: Elucidating the reaction mechanisms involved in the formation and degradation of this compound. []
  • Metal Complexation: Studying the structure, stability, and properties of this compound complexes with metal ions, particularly silver and gold. [, ]

Q6: How do structural modifications affect the biological activity of this compound derivatives?

A6: Research on 5-alkyl-2-thiopyrimidine nucleoside analogues, which are structural modifications of this compound, has revealed important structure-activity relationships regarding their antiviral activity:

  • Sugar Moiety: The type of sugar moiety (deoxyribosyl or arabinosyl) attached to the 2-thiopyrimidine base also influenced antiviral activity. For example, 2'-deoxy-5-alkyl-2-thiocytidine analogues were more potent against HSV-1, while 2'-deoxy-5-alkyl-2-thiouridine analogues showed greater activity against VZV. []

Q7: What strategies have been explored to improve the stability and bioavailability of this compound derivatives?

A7: Several studies have investigated modifications of this compound to enhance its pharmacological properties:

  • Esterification and Amidation: Synthesizing ester and amide derivatives, particularly at the 5' and 3' positions of the sugar moiety, to improve enzymatic stability and antitumor activity. []
  • Phosphorylation: Creating 5'-phosphodiester derivatives to modulate reactivity with enzymes and potentially enhance antitumor activity. []

Q8: What is known about the toxicity of this compound?

A8: this compound exhibits toxicity in animal models, with effects dependent on dosage and duration of exposure. [, ] Studies in rats showed:

  • Hematological Effects: Reduced red and white blood cell counts, particularly affecting lymphocytes. []
  • Histopathological Changes: Evidence of cell death and reduced cellular density in the spleen, potentially linked to nuclear degeneration in the reticuloendothelial system. []

Q9: What about the toxicity of its derivatives?

A9: Research on 1-(beta-D-arabinofuranosyl)-2-thiocytosine (araSC) indicated potential toxicity in mice, manifested as weight loss, even in the presence of antitumor activity. []

Q10: Has this compound been investigated for its photochemical properties?

A10: Yes, this compound has been the subject of photochemical studies, particularly focusing on:

  • Triplet State Formation and Decay: These investigations aim to understand the mechanisms involved in the formation of long-lived triplet states upon UV irradiation and their subsequent decay pathways, which are relevant to the compound's potential as a photosensitizer. [, ]
  • Singlet Oxygen Generation: The efficiency of this compound and its derivatives in generating singlet oxygen, a reactive oxygen species, upon photoexcitation is crucial for its potential applications in photodynamic therapy. []

Q11: What about its role in prebiotic chemistry?

A11: this compound has been implicated in prebiotic chemistry, which explores the origins of life on Earth. Studies suggest its formation under simulated prebiotic conditions, such as those found in drying lagoons, highlighting its potential significance in the emergence of early life forms. []

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